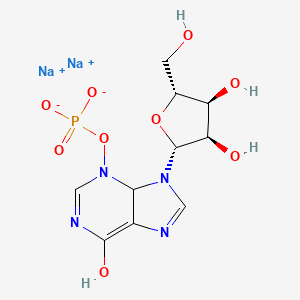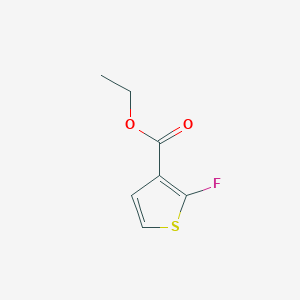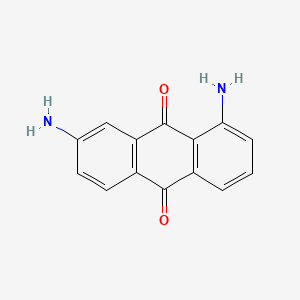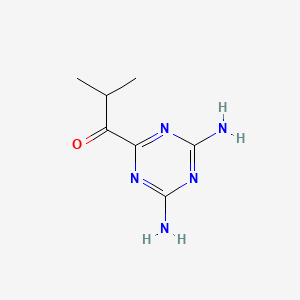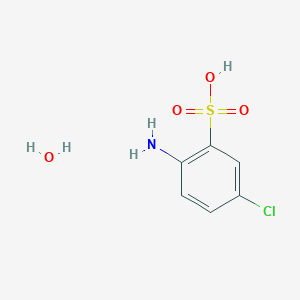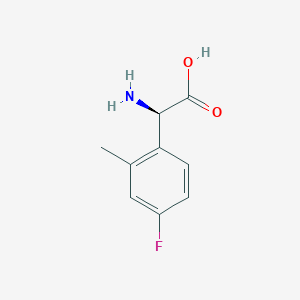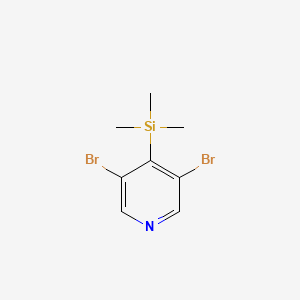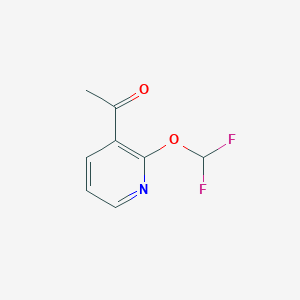
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto the pyridine ring. One common method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoropyridin-3-yl)ethan-1-one: Similar structure but with a single fluorine atom.
1-(2-Methoxypyridin-3-yl)ethan-1-one: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
1-[2-(difluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)6-3-2-4-11-7(6)13-8(9)10/h2-4,8H,1H3 |
Clave InChI |
SDLLYIZSOQYALF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=CC=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


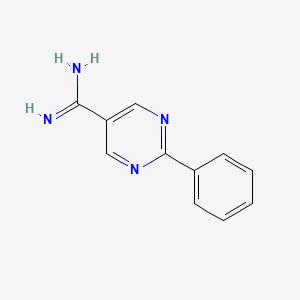
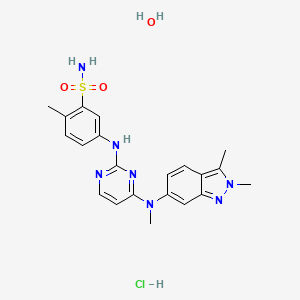
![2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13123837.png)

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
